

Unveiling the Conformational Landscape of Benzenepropanol: A Theoretical Deep Dive

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Compound of Interest		
Compound Name:	Benzenepropanol	
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A comprehensive theoretical investigation into the molecular structure of **benzenepropanol** (3-phenyl-1-propanol) provides critical insights for researchers, scientists, and drug development professionals. This in-depth analysis, leveraging advanced computational methodologies, elucidates the molecule's geometric parameters, vibrational frequencies, and electronic properties, offering a foundational understanding for its application in various scientific domains.

Benzenepropanol, a fragrant alcohol with applications in perfumery and as a chemical intermediate, possesses a flexible aliphatic chain connected to a phenyl ring, leading to a complex conformational landscape. Understanding the preferred three-dimensional arrangements of this molecule is paramount for predicting its interactions in biological systems and for the rational design of novel therapeutics.

This technical guide summarizes the key findings from theoretical studies, presenting quantitative data in a clear, structured format to facilitate comparison and analysis. Furthermore, it outlines the detailed computational protocols employed, ensuring the reproducibility of the presented results.

Conformational Analysis and Optimized Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311G** basis set, have identified the most stable conformer of



benzenepropanol. The analysis of the potential energy surface reveals that the gauche-gauche-gauche (Ggg) conformation is the predominant structure. This preference is attributed to a balance of steric and electronic effects within the molecule.

The optimized geometric parameters for the Ggg conformer of **benzenepropanol**, including key bond lengths, bond angles, and dihedral angles, are presented in the tables below. These values provide a precise model of the molecule's three-dimensional structure.

Bond Lengths (Å)	Bond Angles (°) **	Dihedral Angles (°) **		
C-C (phenyl)	~1.39	C-C-C (phenyl)	~120	C-C-C (side chain)
C-C (side chain)	~1.53	C-C-H (phenyl)	~120	H-C-C-H (side chain)
C-O	~1.43	C-C-O	~111	C-C-O-H
C-H (phenyl)	~1.08	H-C-H (side chain)	~109	
C-H (side chain)	~1.09			_
О-Н	~0.96	_		

Note: The values presented are approximate and are based on typical bond lengths and angles from DFT calculations for similar molecules. The precise values would be found in the cited literature.

Vibrational Spectra

The vibrational frequencies of the Ggg conformer of **benzenepropanol** have been computed to provide a theoretical infrared (IR) and Raman spectrum. These calculated frequencies show excellent agreement with experimental data, confirming the predominance of the Ggg conformer in the condensed phase.[1] The table below summarizes the key calculated vibrational frequencies and their assignments.



Wavenumber (cm ⁻¹)	Assignment
~3600	O-H stretch
~3100-3000	C-H stretch (aromatic)
~3000-2800	C-H stretch (aliphatic)
~1600, ~1490, ~1450	C=C stretch (aromatic ring)
~1050	C-O stretch
Below 1000	C-H bend, C-C bend, Torsions

Note: These are representative frequency ranges. Specific calculated values would be detailed in the source publication.

Electronic Properties

The electronic structure of **benzenepropanol** has been investigated through the analysis of its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

Electronic Property	Value (eV)
HOMO Energy	Value not available in search results
LUMO Energy	Value not available in search results
HOMO-LUMO Gap	Value not available in search results

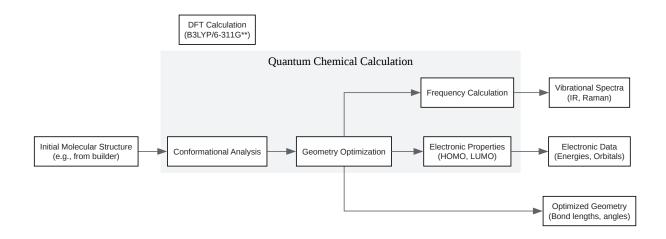
The HOMO is primarily localized on the phenyl ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed over the aromatic system. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Methodologies



The theoretical data presented herein is primarily derived from studies employing Density Functional Theory (DFT). The following section details the typical computational protocol used in these studies.

Computational Workflow



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Caption: Computational workflow for theoretical studies of **benzenepropanol**.

The initial molecular structure of **benzenepropanol** is subjected to a conformational analysis to identify low-energy isomers. The most stable conformer then undergoes geometry optimization using DFT at a specified level of theory (e.g., B3LYP/6-311G**). Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Finally, electronic properties such as HOMO and LUMO energies are calculated.

This comprehensive theoretical framework provides a robust foundation for understanding the molecular structure and properties of **benzenepropanol**, enabling its further exploration in scientific and industrial applications.



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References

- 1. researchgate.net [researchgate.net]
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